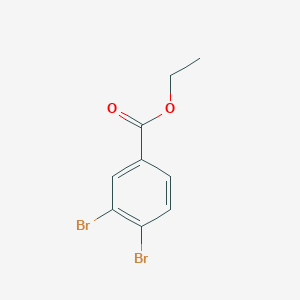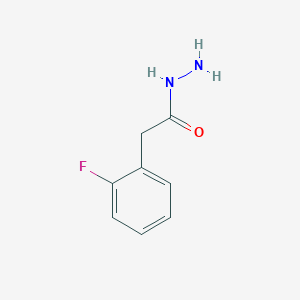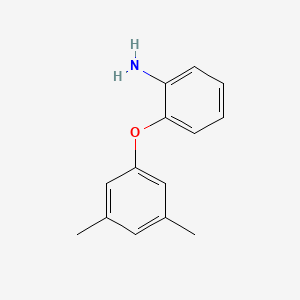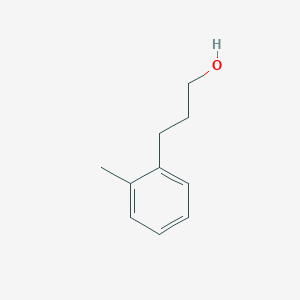
1-(Oxiran-2-ylmethyl)piperidine
Descripción general
Descripción
1-(Oxiran-2-ylmethyl)piperidine is a chemical compound . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Chemical Reactions Analysis
New types of ionic liquids (ILs) with an epoxy group on a piperidinium-type cation were successfully synthesized by the simple anion exchange reaction of a solid 1-allyl-1-(oxiran-2-ylmethyl)piperidinium bromide . The epoxy group on the cation could react with various reagents, including CO2 .Aplicaciones Científicas De Investigación
Synthesis of Sulfur-Containing Vicinal Aminoalcohols
The reaction of various thiol compounds with 1-(oxiran-2-ylmethyl)piperidine results in sulfur-containing vicinal aminoalcohols. These compounds are synthesized through the opening of the oxirane ring, adhering to the Krasusky rule. This synthesis is significant for developing new chemical compounds with potential applications in various fields (Galstyan & Mesropyan, 2013).
Enantiospecific Synthesis of Piperidin-3-ols
This compound is used in the enantiospecific synthesis of piperidin-3-ols, offering a high yield and azide-free process. The key step involves the enantiospecific ring openings of enantiomerically pure oxirane compounds (Babu et al., 2014).
Synthesis of Functionalized Crown Ethers
This compound is used in the synthesis of functionalized crown ethers. The process involves various oxidation and reduction steps, demonstrating its versatility as a building block in complex chemical syntheses (Nawrozkij et al., 2014).
Synthesis and Characterization of Complex Compounds
This compound is involved in the synthesis of complex compounds like cyclohexanamine structures. These syntheses are characterized using advanced spectroscopic methods and contribute to the understanding of complex chemical interactions and properties (Taheri et al., 2012).
Synthesis and Reactions of Spiro[oxirane-2,4-piperidines]
This compound is integral to the preparation of spiro[oxirane-2, 4′-piperidines], acting as alkylating agents. This synthesis is important for introducing specific chemical moieties onto heteroaromatic compounds, indicating its potential in medicinal chemistry (Fishman & Cruickshank, 1968).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Piperidine derivatives, which include 1-(oxiran-2-ylmethyl)piperidine, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine-containing compounds are known to be involved in a variety of biological and pharmacological activities .
Pharmacokinetics
The molecular weight of 14121100, and a LogP value of 080900 suggest that it may have good bioavailability.
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Action Environment
The stability and efficacy of piperidine derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .
Análisis Bioquímico
Biochemical Properties
1-(Oxiran-2-ylmethyl)piperidine plays a significant role in various biochemical reactions due to its reactive epoxide group. This compound can interact with a variety of enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation. The interactions of this compound with cytochrome P450 enzymes are particularly noteworthy, as these enzymes are involved in the metabolism of many xenobiotics and endogenous compounds .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The epoxide group in the compound can react with nucleophilic sites on proteins, such as the thiol groups of cysteine residues or the amino groups of lysine residues. This covalent modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At higher doses, this compound can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, potentially leading to toxic effects. Additionally, this compound can influence the levels of metabolites and the overall metabolic flux within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in metabolism, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals. These interactions can influence the activity and function of this compound within the cell .
Propiedades
IUPAC Name |
1-(oxiran-2-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-4-9(5-3-1)6-8-7-10-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYRPOYJRRHHIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496521 | |
| Record name | 1-[(Oxiran-2-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4945-53-3 | |
| Record name | 1-[(Oxiran-2-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper "Synthesis of sulfur-containing vicinal aminoalcohols on the basis of N-(oxiran-2-ylmethyl)amines"?
A1: The research paper focuses on utilizing N-(oxiran-2-ylmethyl)amines, which includes 1-(oxiran-2-ylmethyl)piperidine, as a building block for synthesizing sulfur-containing vicinal amino alcohols []. These amino alcohols are valuable intermediates in the production of various biologically active compounds. The paper details the synthetic methodology and explores different reaction conditions to achieve the desired products.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
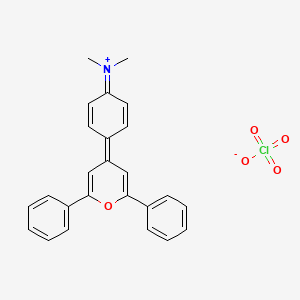
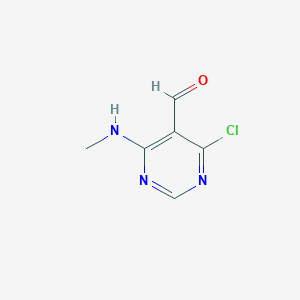
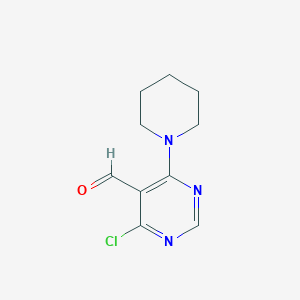
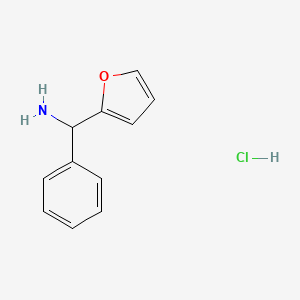




![2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-](/img/structure/B1313910.png)
